![molecular formula C14H16ClNO3 B11838375 5-Chloro-7-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11838375.png)
5-Chloro-7-methoxyspiro[chroman-2,4'-piperidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one is a synthetic organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a chroman derivative, followed by the introduction of a piperidine ring through a spirocyclization reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-methoxyspiro[chroman-2,4’-piperidin]-4-one
- 7-Methoxyspiro[chroman-2,4’-piperidin]-4-one
Uniqueness
5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propiedades
Fórmula molecular |
C14H16ClNO3 |
|---|---|
Peso molecular |
281.73 g/mol |
Nombre IUPAC |
5-chloro-7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C14H16ClNO3/c1-18-9-6-10(15)13-11(17)8-14(19-12(13)7-9)2-4-16-5-3-14/h6-7,16H,2-5,8H2,1H3 |
Clave InChI |
ZHSDDXHVTUOJMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=O)CC3(O2)CCNCC3)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


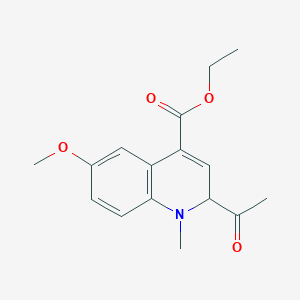
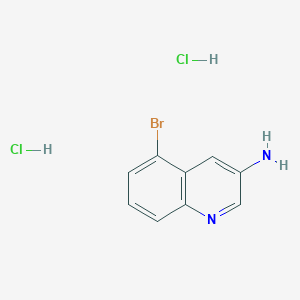
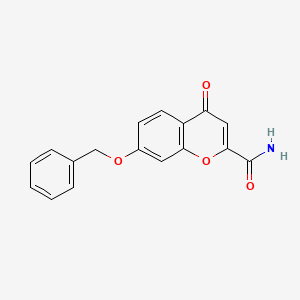
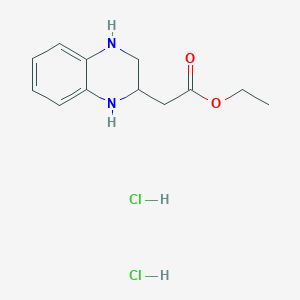
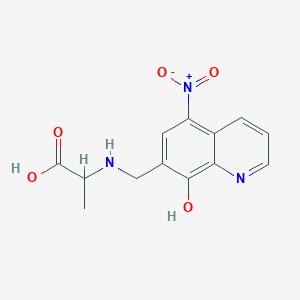






![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one](/img/structure/B11838357.png)


